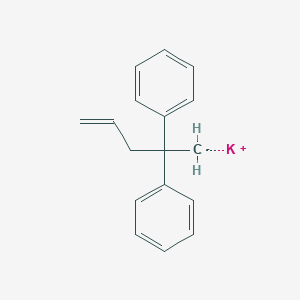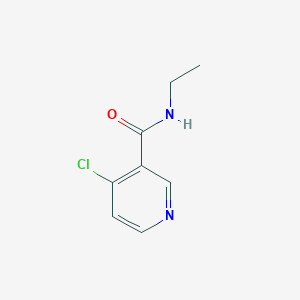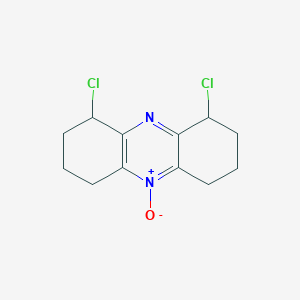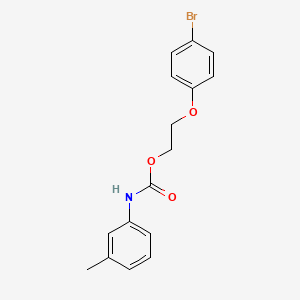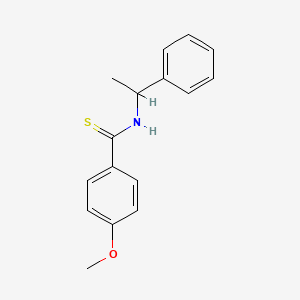
4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide is an organic compound characterized by a benzene ring substituted with a methoxy group and a phenylethyl group attached to a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydrogen sulfide or a thioamide reagent to form the desired carbothioamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbothioamide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxy-N-(1-phenylethyl)benzene-1-amine.
Substitution: this compound derivatives with various substituents on the benzene ring.
Scientific Research Applications
4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s ability to penetrate biological membranes, while the carbothioamide group can form hydrogen bonds with target proteins, modulating their activity. The phenylethyl group can contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(1-phenylethyl)benzene: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
4-Methoxy-N-(1-phenylethyl)benzene-1-amine: Contains an amine group instead of a carbothioamide group, leading to different biological activity.
4-Methoxybenzaldehyde: An oxidation product of the methoxy group, with different chemical properties and applications.
Uniqueness
4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62659-20-5 |
|---|---|
Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-methoxy-N-(1-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H17NOS/c1-12(13-6-4-3-5-7-13)17-16(19)14-8-10-15(18-2)11-9-14/h3-12H,1-2H3,(H,17,19) |
InChI Key |
SINKOAJRRDBGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



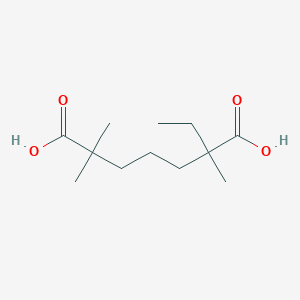
![N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine](/img/structure/B14520202.png)

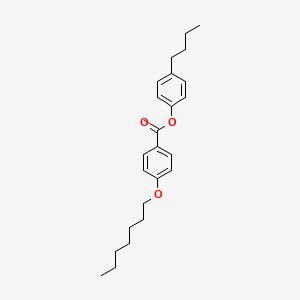
![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)
![8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14520227.png)
![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)
